molecular formula C14H18ClNO3 B11738704 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)prop-2-en-1-one

1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B11738704
M. Wt: 283.75 g/mol
InChI Key: PUBDJEOOACQIJD-UHFFFAOYSA-N
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Description

1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)prop-2-en-1-one is a synthetic organic compound with the molecular formula C14H18ClNO3 This compound is known for its unique chemical structure, which includes a chloropropoxy group, a hydroxyphenyl group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of 4-(3-chloropropoxy)-2-hydroxybenzaldehyde with dimethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-(3-chloropropoxy)-2-hydroxybenzaldehyde} + \text{dimethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form a single bond.

    Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may result in a saturated compound.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
  • (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one
  • (E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one

Uniqueness

1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C14H18ClNO3/c1-16(2)8-6-13(17)12-5-4-11(10-14(12)18)19-9-3-7-15/h4-6,8,10,18H,3,7,9H2,1-2H3

InChI Key

PUBDJEOOACQIJD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=C1)OCCCCl)O

Origin of Product

United States

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